molecular formula C12H16BrNO4S B1452661 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol CAS No. 1154140-58-5

1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol

Cat. No.: B1452661
CAS No.: 1154140-58-5
M. Wt: 350.23 g/mol
InChI Key: VJUVOFQKAUGPTQ-UHFFFAOYSA-N
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Description

1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol is a chemical compound with the molecular formula C12H16BrNO4S and a molecular weight of 350.23 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a piperidin-4-ol ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)sulfonylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S/c1-18-12-3-2-10(8-11(12)13)19(16,17)14-6-4-9(15)5-7-14/h2-3,8-9,15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUVOFQKAUGPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol typically involves multiple steps. One common method includes the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with piperidin-4-ol under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromine atom and methoxy group may also contribute to the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar compounds to 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol include:

The uniqueness of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol lies in its combination of functional groups, which provide a versatile platform for various chemical transformations and biological interactions.

Biological Activity

1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol is a sulfonyl piperidine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a bromine atom and a methoxy group on the phenyl ring, suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C12H14BrNO4S
  • Molecular Weight : 348.21 g/mol
  • CAS Number : 1704074-56-5

The presence of functional groups such as the sulfonyl and piperidin-4-ol moieties is crucial for its biological activity, influencing solubility and interaction with biological macromolecules.

The biological activity of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances the compound's electrophilicity, facilitating binding to nucleophilic sites on target proteins. The bromine and methoxy groups may also contribute to the compound's binding affinity and selectivity.

Antimicrobial Activity

Research has demonstrated that compounds similar to 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol exhibit significant antimicrobial properties. For example, studies evaluating related sulfonamide derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-olS. aureus8
1-benzhydryl-sulfonyl derivativesE. coli16
Ciprofloxacin (control)S. aureus2

Antiviral Activity

In addition to antibacterial effects, certain piperidine derivatives have demonstrated antiviral properties. For instance, compounds structurally similar to 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol were tested against viruses such as HIV and showed varying degrees of activity . The mechanism typically involves inhibition of viral replication by targeting viral enzymes.

Case Studies

A notable study synthesized several piperidine derivatives, including those containing sulfonamide groups, which were evaluated for their antimicrobial efficacy. The results indicated that these compounds exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting their potential as therapeutic agents .

Another investigation focused on the synthesis of related compounds and their biological evaluation against viral pathogens. The findings revealed that certain derivatives could inhibit viral replication effectively, supporting further exploration into their use as antiviral agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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